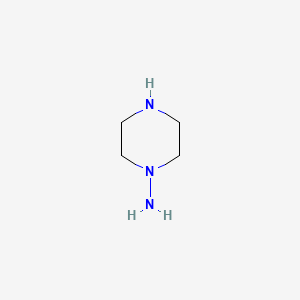

Piperazin-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPZRUYMFDWKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276410 | |

| Record name | Piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30651-60-6 | |

| Record name | Piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOPIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of piperazin-1-amine (CAS No. 30651-60-6). The information contained herein is essential for professionals engaged in chemical synthesis, pharmaceutical formulation, and drug development, where a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior, ensuring its purity, and designing effective experimental and manufacturing processes.

Core Physical Properties

The physical properties of this compound are fundamental to its handling, reactivity, and application in further research and development. While experimental data for some properties are limited, a combination of predicted values and data from analogous structures provides a robust profile.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | --- | [1][2] |

| Synonyms | 1-Aminopiperazine, N-Aminopiperazine | --- | [1][3] |

| CAS Number | 30651-60-6 | --- | [1][4][5] |

| Molecular Formula | C₄H₁₁N₃ | --- | [2][4] |

| Molecular Weight | 101.15 g/mol | --- | [4] |

| Physical Form | Low-melting solid or Clear liquid | Experimental | [3] |

| Melting Point | Low-melting solid | Descriptive | [3] |

| Boiling Point | 163.1 °C (at 760 mmHg) | Predicted | [6] |

| Density | 1.000 g/cm³ | Predicted | [3] |

| pKa | 8.83 | Predicted | [3] |

| LogP (Octanol/Water) | -1.2347 | Calculated | [4] |

| Vapor Pressure | 2.1 mmHg (at 25°C) | Calculated | [6] |

Solubility Profile

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water | High | The amine and piperazine nitrogen atoms can act as hydrogen bond donors and acceptors. The parent compound, piperazine, is highly water-soluble.[7][8] |

| Methanol, Ethanol | High | Polar alcohols can engage in hydrogen bonding. A related compound, 1-Amino-4-Cyclopentenyl piperazine, is soluble in methanol.[10] | |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | These solvents are effective at solvating polar molecules. |

| Non-Polar | Toluene, Hexane | Low | The molecule's overall polarity is too high for significant solubility in non-polar hydrocarbon solvents. |

| Ethers | Diethyl Ether | Low | Piperazine exhibits poor solubility in diethyl ether.[9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

-

Sample Preparation: A small amount of the dried, solid this compound is finely powdered.

-

Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to compact the sample into the sealed bottom, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating oil bath). The sample should be positioned adjacent to the thermometer bulb or digital temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Methodology:

-

Sample Preparation: A small fusion tube is filled with 0.5-1 mL of liquid this compound.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary will be expelled.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. Heating is then discontinued. The liquid will begin to cool, and the bubble stream will slow. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which impacts its solubility, absorption, and receptor binding.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The process is continued until the pH curve shows a clear inflection point.

-

Analysis: The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point (the point where half of the base has been protonated). This can be found by identifying the inflection point (equivalence point) and determining the pH at half the volume of titrant added to reach that point.

LogP (Partition Coefficient) Determination (OECD 107 Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

-

Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning: A measured volume of the n-octanol phase and the aqueous stock solution are combined in a separatory funnel. The ratio of the two phases is chosen based on the expected LogP value.

-

Equilibration: The funnel is shaken gently for a set period to allow for the compound to partition between the two phases until equilibrium is reached. To prevent emulsion formation, centrifugation is the preferred method for phase separation.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV or GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (LogP).

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.

Caption: Relationship between physical properties and drug development.

Caption: Experimental workflow for melting point determination.

References

- 1. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 30651-60-6 [matrix-fine-chemicals.com]

- 3. 1-AMINO PIPERAZINE | 30651-60-6 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-AMINO PIPERAZINE | 30651-60-6 [chemicalbook.com]

- 6. 1-AMINO PIPERAZINE, CAS No. 30651-60-6 - iChemical [ichemical.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. britiscientific.com [britiscientific.com]

An In-depth Technical Guide to the Chemical Compatibility and Reactivity of Piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility and reactivity of piperazin-1-amine (also known as 1-aminopiperazine). Given its structural similarity to piperazine, a ubiquitous scaffold in medicinal chemistry, understanding the reactivity of this compound is crucial for its application in the synthesis of novel drug candidates and other fine chemicals. This document outlines its key reactions, stability profile, and known incompatibilities, supported by experimental context and visual diagrams to facilitate a deeper understanding.

Chemical Reactivity and Compatibility Overview

This compound is a bifunctional molecule featuring a piperazine ring and a primary amino group. This unique structure presents both opportunities and challenges in chemical synthesis. The piperazine ring contains two secondary amine functionalities, with the exocyclic primary amine adding a further layer of reactivity.

General Reactivity: The nitrogen atoms in this compound are nucleophilic and basic, readily reacting with a variety of electrophiles. The primary exocyclic amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amines, which can allow for some degree of selective functionalization under carefully controlled conditions. However, the presence of three reactive amine groups often leads to challenges in achieving mono-substitution, with the potential for di- and tri-substituted byproducts.

Compatibility: this compound is generally compatible with common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). However, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides under uncontrolled conditions, as these can lead to vigorous and potentially hazardous reactions.

Incompatible Materials and Conditions

A summary of materials and conditions known to be incompatible with piperazine and its derivatives is presented in the table below. These incompatibilities are largely applicable to this compound due to the shared functional groups.

| Incompatible Agent | Nature of Hazard/Reaction | Citation(s) |

| Strong Oxidizing Agents | Can cause violent reactions, potentially leading to fire or explosion. | [1] |

| Strong Acids | Exothermic neutralization reactions, forming salts. | [2][3] |

| Acid Chlorides & Anhydrides | Vigorous and exothermic acylation reactions. | [1] |

| Isocyanates | Exothermic reaction to form urea derivatives. | [1] |

| Halogenated Organics | Potential for vigorous reactions. | [1] |

| Carbon Dioxide | Readily absorbs CO2 from the air, which can affect its physical state and reactivity. | [2][4] |

| Heat | Combustible material; thermal decomposition can release toxic gases like nitrogen oxides. | [4] |

Key Reactions of this compound

The reactivity of this compound is dominated by the nucleophilicity of its nitrogen atoms. The primary reactions include acylation and alkylation, which are fundamental for the synthesis of a wide array of derivatives.

Acylation

Acylation of this compound involves the reaction with acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids (often activated). These reactions lead to the formation of amide bonds.

Challenges in Mono-acylation: Due to the presence of multiple amine groups, achieving selective mono-acylation can be challenging, often resulting in a mixture of products. Strategies to favor mono-acylation include:

-

Use of a Large Excess of the Amine: This statistically favors the reaction of the acylating agent with an unreacted this compound molecule.

-

Controlled Addition of the Acylating Agent: Slow, dropwise addition of the acylating agent to the amine solution helps to maintain a low concentration of the electrophile.

-

Use of Protecting Groups: Temporarily blocking one or more of the amine functionalities with a protecting group (e.g., Boc) allows for selective acylation at the desired position.

Experimental Protocol: General Mono-acylation of a Piperazine Derivative

This protocol describes a general method for the mono-acylation of a piperazine derivative, which can be adapted for this compound.

-

Preparation of the Amine Solution: Dissolve the piperazine derivative (1 equivalent) in a suitable aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.1-1.5 equivalents) to the solution to act as an acid scavenger.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acid chloride or anhydride; 1 equivalent) dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Alkylation

Alkylation of this compound involves the reaction with alkylating agents such as alkyl halides or sulfonates. This reaction forms new carbon-nitrogen bonds.

Challenges in Mono-alkylation: Similar to acylation, achieving selective mono-alkylation is a significant challenge. Strategies to control the reaction include:

-

Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent.[5]

-

Use of Protecting Groups: Employing a mono-protected piperazine derivative is a highly effective method to ensure mono-alkylation.[5] The tert-Butoxycarbonyl (Boc) group is a common choice.

-

Reductive Amination: A two-step, one-pot process where the amine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly useful for avoiding the formation of quaternary ammonium salts.[6]

-

Use of Piperazine Salts: Employing a mono-protonated salt of the piperazine can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[6]

Experimental Protocol: Mono-N-Alkylation of a Substituted Piperazine with an Alkyl Bromide

This protocol outlines a general procedure for the mono-N-alkylation of a substituted piperazine.

-

Reactant Setup: To a dried reaction flask, add the substituted piperazine (1 equivalent) and an anhydrous base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as acetonitrile (MeCN), and stir the suspension.

-

Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate. The crude product can be purified by column chromatography.[6]

Stability and Degradation

The stability of this compound is a critical factor in its storage, handling, and application in multi-step syntheses. Like other amines, it is susceptible to thermal and oxidative degradation.

Thermal Degradation

Studies on aqueous piperazine solutions have shown that thermal degradation is first-order with respect to the piperazine concentration and is influenced by temperature and the presence of CO2.[7][8] For an 8 m aqueous piperazine solution at 150 °C with 0.3 mol CO2/mol alkalinity, the first-order degradation rate constant (k1) is 6.12 × 10⁻⁹ s⁻¹.[7] The activation energy for this degradation is 183.5 kJ/mol.[7]

Degradation Products: The major thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[7] The degradation is thought to proceed through SN2 substitution reactions.[7]

Oxidative Degradation

Oxidative degradation of piperazine can be catalyzed by metal ions such as copper (Cu²⁺).[7] Iron and stainless steel metals are only weak catalysts for oxidation.[7] Identified oxidation products include ethylenediamine, carboxylate ions, and amides.[7]

The table below summarizes the degradation kinetics for aqueous piperazine, which can serve as an estimate for the stability of this compound.

| Degradation Type | Key Parameters | Value | Conditions | Citation(s) |

| Thermal Degradation | First-order rate constant (k1) | 6.12 × 10⁻⁹ s⁻¹ | 8 m aqueous piperazine, 150 °C, 0.3 mol CO₂/mol alkalinity | [7] |

| Activation Energy | 183.5 kJ/mol | 8 m aqueous piperazine, 0.3 mol CO₂/mol alkalinity | [7] |

Role in Signaling Pathways and Drug Discovery

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[9][10] The basic nitrogen atoms of the piperazine ring are often crucial for interacting with biological targets and can improve the pharmacokinetic properties of a drug molecule. This compound, as a versatile building block, can be incorporated into molecules targeting a range of signaling pathways.

TRPC6 Channel Modulation in Alzheimer's Disease

Derivatives of piperazine have been identified as potential therapeutic agents for Alzheimer's disease through their modulation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[11] Activation of TRPC6 is believed to play a role in a neuroprotective signaling pathway.

5-HT1A Receptor Pathway in Depression

Piperazine derivatives are also prominent in the development of antidepressants, often targeting the 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor.[12][13][14] The interaction of these derivatives with the 5-HT1A receptor can modulate serotonergic neurotransmission.

PI3Kδ Inhibition in Autoimmune Diseases

Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][7][8][15]triazin-4-amine have been identified as highly potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[15][16] Inhibition of PI3Kδ is a promising therapeutic strategy for autoimmune diseases.

Experimental Workflows

The following diagrams illustrate common experimental workflows relevant to the synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse molecular architectures, particularly in the field of drug discovery. Its chemical behavior is largely governed by the nucleophilic character of its three amine groups, presenting both synthetic opportunities and the challenge of controlling selectivity. A thorough understanding of its reactivity, stability, and incompatibilities, as outlined in this guide, is essential for its effective and safe utilization in research and development. The involvement of piperazine derivatives in modulating key signaling pathways highlights the potential of this compound as a starting material for the development of novel therapeutics for a range of diseases.

References

- 1. echemi.com [echemi.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. daneshyari.com [daneshyari.com]

Spectroscopic Profile of Piperazin-1-amine: A Technical Guide

Introduction

Piperazin-1-amine, a key heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, combining a piperazine ring and a primary amine, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in confirming its identity, purity, and structural integrity during synthesis and further functionalization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of structurally related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | Triplet | 4H | H-2, H-6 |

| ~2.75 | Triplet | 4H | H-3, H-5 |

| ~1.5 (variable) | Singlet (broad) | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~55.0 | C-2, C-6 |

| ~46.0 | C-3, C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2940 - 2840 | Strong | C-H stretch (aliphatic) |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1450 | Medium | C-H bend (scissoring) |

| 1150 - 1050 | Medium to Strong | C-N stretch |

| 900 - 650 | Broad, Strong | N-H wag |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 101 | High | [M]⁺ (Molecular Ion) |

| 85 | Medium | [M - NH₂]⁺ |

| 70 | High | [M - NH₂ - CH₃]⁺ |

| 56 | Very High (Base Peak) | [C₃H₆N]⁺ |

| 43 | High | [C₂H₅N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compounds and are directly applicable to this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final solution depth in the NMR tube should be approximately 4-5 cm.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Ensure there are no air bubbles in the film.

IR Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.[1]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[1]

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed through subsequent decomposition are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Aminopiperazine (CAS 30651-60-6): Properties, Hazards, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperazine (CAS 30651-60-6) is a heterocyclic amine with a piperazine core structure, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, hazards, and biological activities of 1-aminopiperazine. The document is intended for researchers, scientists, and professionals involved in drug discovery and development. It consolidates available data on its physicochemical characteristics, safety profile, and its potential as a cholinergic agent, as well as its emerging anti-cancer and antiviral properties. This guide also includes detailed experimental protocols and visual representations of proposed signaling pathways to facilitate further investigation and application of this compound.

Chemical and Physical Properties

1-Aminopiperazine, also known as N-aminopiperazine or piperazin-1-amine, is a versatile chemical intermediate. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 30651-60-6 | [1] |

| Molecular Formula | C4H11N3 | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Density | 1 g/cm³ | [2] |

| Boiling Point | 163.1 °C at 760 mmHg | [2] |

| Flashing Point | 52.4 °C | [2] |

| Vapor Pressure | 2.1 mmHg at 25°C | [2] |

| SMILES | C1CN(CCN1)N | [1] |

| InChIKey | IYPZRUYMFDWKSS-UHFFFAOYSA-N | [1] |

Hazards and Toxicological Profile

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

First Aid Measures:

-

If Swallowed: Get medical help. Rinse mouth.[2]

-

If on Skin: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

Biological Activities and Mechanisms of Action

1-Aminopiperazine and its derivatives have been reported to exhibit a range of biological activities, suggesting their potential in various therapeutic areas.

Cholinergic Activity

1-Aminopiperazine is described as a cholinergic drug. Cholinergic agents act on the neurotransmitter acetylcholine and its receptors, which are crucial components of the parasympathetic nervous system.[5] These receptors are broadly classified into muscarinic and nicotinic receptors.[6] While the specific interactions of 1-aminopiperazine with these receptor subtypes are not detailed in the available literature, its classification as a cholinergic drug implies that it may act as an agonist, either directly binding to and activating these receptors or indirectly by increasing acetylcholine levels.[5]

The potential signaling pathway for a direct-acting cholinergic agonist is depicted below.

Figure 1: Proposed Cholinergic Signaling Pathway for 1-Aminopiperazine.

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of piperazine derivatives. 1-Aminopiperazine has been shown to inhibit the production of DNA, RNA, and protein, leading to reduced cell division and increased cell death. It has also been identified as an inhibitor of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. Furthermore, inhibition of ion channels in the plasma membrane may contribute to its anti-cancer effects.

Piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[7][8]

Figure 2: Inhibition of Cancer Signaling Pathways by Piperazine Derivatives.

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors can reactivate the expression of tumor suppressor genes. The general mechanism of HDAC inhibition is illustrated below.

Figure 3: Mechanism of HDAC Inhibition by 1-Aminopiperazine.

Antiviral Activity

1-Aminopiperazine has been reported to exhibit antiviral activity against herpes simplex, pseudorabies, and vaccinia viruses.[9] For the broader class of piperazine compounds, antiviral mechanisms have been explored. One proposed mechanism involves binding to the conserved hydrophobic pocket of the viral capsid protein, which is crucial for viral replication.[10]

Figure 4: Proposed Antiviral Mechanism of Piperazine Compounds.

Experimental Protocols

Synthesis of 1-Aminopiperazine

A common method for the synthesis of 1-aminopiperazine involves a two-step process starting from piperazine.[11]

Figure 5: General Synthesis Workflow for 1-Aminopiperazine.

Step 1: Preparation of N-Nitrosopiperazine [11]

-

Dissolve piperazine in 6N HCl and cool the solution to -10 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature below 0 °C.

-

Adjust the pH to 10 with NaOH.

-

Extract the mixture with chloroform.

-

Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent.

-

Purify the crude product by column chromatography.

Step 2: Preparation of 1-Aminopiperazine [11]

-

Dissolve N-nitrosopiperazine in an appropriate solvent (e.g., THF).

-

Add the solution slowly to a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH4) or Zinc dust with HCl) under an inert atmosphere at 0 °C.

-

Stir the mixture and then heat to reflux.

-

After cooling, quench the reaction carefully.

-

Filter the mixture and evaporate the solvent from the filtrate to obtain crude 1-aminopiperazine.

-

The crude product can be further purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[7][8][12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-aminopiperazine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.[10][13][14][15]

-

Cell Culture: Grow a monolayer of susceptible host cells in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a set period.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of 1-aminopiperazine.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells to visualize the plaques (areas of cell death).

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Conclusion

1-Aminopiperazine (CAS 30651-60-6) is a compound with a diverse and promising biological profile. Its reported cholinergic, anti-cancer, and antiviral activities make it a valuable subject for further investigation in the field of drug discovery. This technical guide has summarized the currently available information on its properties and hazards, and has provided insights into its potential mechanisms of action with illustrative diagrams and experimental protocols. While more research is needed to fully elucidate its toxicological profile and specific molecular targets, the data presented here serves as a solid foundation for scientists and researchers to explore the therapeutic potential of 1-aminopiperazine and its derivatives.

References

- 1. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ibtbioservices.com [ibtbioservices.com]

- 11. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

piperazin-1-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Piperazin-1-amine, focusing on its fundamental physicochemical properties. The information is presented to support research and development activities where this compound is of interest.

Physicochemical Properties

The core molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁N₃ | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| CAS Number | 30651-60-6 | [1][2][3] |

Experimental Protocols and Signaling Pathways

Currently, there is a lack of publicly available, detailed experimental protocols or established signaling pathways specifically associated with this compound. The compound is primarily known as a chemical intermediate and impurity in the synthesis of other molecules, such as Rifaximin.[1] Further research would be required to elucidate any specific biological activity or to develop standardized experimental procedures.

Data Retrieval and Verification Workflow

The following diagram illustrates the general workflow for identifying and compiling the physicochemical data for a chemical compound like this compound.

Caption: Workflow for Chemical Data Compilation.

References

A Technical Guide to the Theoretical Properties of Piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core theoretical and physicochemical properties of piperazin-1-amine (C₄H₁₁N₃). Designed for professionals in research and drug development, this guide summarizes key computational data, outlines relevant experimental protocols, and visualizes molecular interactions and workflows to facilitate further investigation and application of this compound.

Introduction to this compound

This compound is a heterocyclic amine featuring a piperazine ring substituted with a primary amine group. The piperazine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and its versatile synthetic handles which allow for structural modification to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.[2][3] this compound itself presents unique characteristics due to the presence of three nitrogen atoms with varying basicity, making it an intriguing candidate for fragment-based drug design and as a linker in more complex molecules.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems. The following tables summarize key computed properties for this compound, primarily sourced from computational models and public chemical databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference / Method |

| Molecular Weight | 101.15 g/mol | PubChem CID: 147392[4] |

| Molecular Formula | C₄H₁₁N₃ | PubChem CID: 147392[4] |

| XLogP3-AA (logP) | -1.1 | Computed by XLogP3 3.0[4] |

| Topological Polar Surface Area | 41.3 Ų | Computed by Cactvs 3.4.8.18[4] |

| Hydrogen Bond Donors | 2 | Computed by Cactvs 3.4.8.18[4] |

| Hydrogen Bond Acceptors | 3 | Computed by Cactvs 3.4.8.18[4] |

| pKa (most basic) | ~9.7 (Predicted) | Based on piperazine (pKa₂ = 9.73)[5] |

| Boiling Point | 163.1 °C (at 760 mmHg) | iChemical[6] |

Note: The pKa value is an estimation based on the unsubstituted piperazine ring's most basic nitrogen. The actual basicity will be influenced by the electronic effects of the N-amino group.

Quantum Chemical Analysis

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. While specific DFT studies on this compound are not widely published, data from a close structural analog, 1-amino-4-methylpiperazine (1A4MP), provides a strong basis for understanding its electronic properties.[7] Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed for such analyses.[7][8]

3.1 Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[9][10]

Table 2: Predicted Electronic Properties (Based on 1-Amino-4-methylpiperazine Analog)

| Property | Energy (eV) | Significance |

| HOMO Energy | -5.87 | Indicates electron-donating capability (nucleophilic sites) |

| LUMO Energy | 0.98 | Indicates electron-accepting capability (electrophilic sites) |

| HOMO-LUMO Gap (ΔE) | 6.85 | Reflects chemical reactivity and kinetic stability |

Data derived from DFT B3LYP/6-311+G(d,p) calculations on 1-amino-4-methylpiperazine.[7]

3.2 Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][11] For this compound, the MEP surface would show negative potential (electron-rich, red regions) concentrated around the nitrogen atoms, indicating their role as the primary sites for protonation and electrophilic attack. The positive potential (electron-poor, blue regions) would be located around the hydrogen atoms.

Predicted Metabolic Pathways

The metabolic fate of piperazine-containing drugs is well-documented. The piperazine ring is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.[6] Common metabolic transformations include N-oxidation, and for substituted piperazines, N-dealkylation. Given its structure, this compound is predicted to undergo several metabolic reactions.

The diagram below illustrates a hypothetical metabolic pathway for this compound, highlighting the major enzymatic routes and potential metabolites.

Caption: Predicted metabolic pathways for this compound.

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of this compound, adapted from established chemical literature.

5.1 Synthesis Protocol: N-Amination of Piperazine

A common method for the synthesis of N-amino piperazines involves a two-step process of nitrosation followed by reduction.[12]

-

Step 1: N-Nitrosation of Piperazine

-

Dissolve piperazine (1.0 eq) in 6N hydrochloric acid.

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise over 1 hour, maintaining the temperature below 0°C.

-

After the addition is complete, adjust the pH to ~10 with a cold NaOH solution.

-

Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-nitrosopiperazine.

-

-

Step 2: Reduction of N-Nitrosopiperazine

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3.0 eq), in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C.

-

Slowly add a solution of N-nitrosopiperazine (1.0 eq) in anhydrous THF to the suspension.

-

Allow the reaction to stir, then heat to reflux for 3-4 hours.

-

Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water and NaOH solution.

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the combined filtrate to yield crude this compound, which can be further purified by column chromatography or distillation.

-

5.2 Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

¹H NMR: The spectrum is expected to show signals for the piperazine ring protons, typically in the 2.5-3.5 ppm range, and a signal for the secondary amine proton (N-H) of the ring. A distinct signal for the primary amine protons (-NH₂) would also be present.

-

¹³C NMR: The spectrum should reveal two distinct signals for the non-equivalent carbons of the piperazine ring, typically in the 40-60 ppm range.[9]

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (102.10).

-

-

Infrared (IR) Spectroscopy:

-

Method: A sample can be analyzed as a thin film or KBr pellet.

-

Expected Peaks: Key vibrational bands would include N-H stretching for both the primary and secondary amines (~3300-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).

-

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and subsequent analysis of a target compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. wuxibiology.com [wuxibiology.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Stability and Storage of Piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for piperazin-1-amine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound. The guidance is based on established principles of chemical stability testing and available data for piperazine and related compounds.

Overview of this compound Stability

This compound is a heterocyclic amine with a reactive N-amino group, which can be susceptible to degradation under various environmental conditions. Proper storage and handling are crucial to maintain its purity and stability. The primary factors that can influence the stability of this compound include temperature, light, moisture, and exposure to oxidizing agents.

Quantitative Stability Data

While specific public domain quantitative stability data for this compound is limited, the following table outlines the key stability parameters that should be evaluated according to standard industry practices, such as the ICH Q1A(R2) guidelines. This table serves as a template for generating and organizing stability data for this compound.

| Stability Parameter | Test Condition | Time Points | Acceptance Criteria (Example) | Potential Degradants |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | Assay: 98.0% - 102.0%Total Impurities: ≤ 1.0% | Oxidative and hydrolytic degradation products |

| Intermediate Stability | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | Assay: 98.0% - 102.0%Total Impurities: ≤ 1.0% | Thermal and hydrolytic degradation products |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Assay: 98.0% - 102.0%Total Impurities: ≤ 1.5% | Significant thermal and hydrolytic degradation products |

| Thermal Stress | 60°C | 1, 2, 4 weeks | Characterize degradation pathway | N-oxides, deamination products, ring-opened species |

| Hydrolytic Stability | pH 2 (acid), pH 7 (neutral), pH 9 (base) at 25°C | 0, 1, 2, 4 weeks | Report % degradation | Ring-opened products, deamination products |

| Oxidative Stability | 3% H₂O₂ at 25°C | 0, 6, 12, 24 hours | Characterize degradation pathway | N-oxides, nitrosamines (in presence of nitrites) |

| Photostability | ICH Q1B compliant light source | Overall illumination ≥ 1.2 million lux hoursNear UV energy ≥ 200 watt hours/m² | Report % degradation and any color change | Photolytic cleavage products, colored degradants |

Recommended Storage and Handling Conditions

Based on available safety data sheets and chemical properties, the following storage and handling conditions are recommended to ensure the stability of this compound:

-

Temperature: Store in a cool, dry place.[1] Refrigeration at 2-8°C is advisable for long-term storage.

-

Light: Protect from light.[2] Store in an amber or opaque container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide and moisture.[3]

-

Container: Keep the container tightly closed to prevent absorption of moisture and carbon dioxide.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[4]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines.[4]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1.1. Thermal Degradation Protocol

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

-

Stress Condition: Place the vial in a calibrated oven at a temperature of 60°C.

-

Time Points: Withdraw samples at initial (t=0), 1, 2, and 4 weeks.

-

Sample Analysis:

-

Dissolve the sample in a suitable diluent (e.g., acetonitrile/water).

-

Analyze the solution by a stability-indicating HPLC method (see section 4.2) to determine the purity of this compound and the formation of any degradation products.

-

Characterize significant degradation products using LC-MS/MS.

-

4.1.2. Hydrolytic Degradation Protocol

-

Sample Preparation: Prepare solutions of this compound (approximately 1 mg/mL) in three different media:

-

0.1 N Hydrochloric Acid (acidic condition)

-

Purified Water (neutral condition)

-

0.1 N Sodium Hydroxide (basic condition)

-

-

Stress Condition: Store the solutions at room temperature (25°C).

-

Time Points: Analyze the solutions at initial (t=0), 1, 2, and 4 weeks.

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze by a stability-indicating HPLC method to quantify the remaining this compound and any degradants.

-

4.1.3. Oxidative Degradation Protocol

-

Sample Preparation: Dissolve this compound in a suitable solvent to a concentration of approximately 1 mg/mL. Add hydrogen peroxide to a final concentration of 3%.

-

Stress Condition: Store the solution at room temperature, protected from light.

-

Time Points: Analyze samples at initial (t=0), 6, 12, and 24 hours.

-

Sample Analysis: Analyze by a stability-indicating HPLC method.

4.1.4. Photostability Protocol

-

Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.

-

Stress Condition: Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

-

Sample Analysis: After exposure, compare the physical appearance of the exposed and control samples. Analyze both samples by a stability-indicating HPLC method to quantify any degradation.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detector: UV detector at a suitable wavelength or a mass spectrometer for more sensitive and specific detection.

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and the recommended storage conditions.

Caption: Workflow for this compound stability assessment.

Caption: Recommended storage conditions for this compound.

References

- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 2. pharmtech.com [pharmtech.com]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Basicity of Piperazin-1-amine Nitrogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of the nitrogen atoms in piperazin-1-amine, a crucial parameter influencing its physicochemical properties, and consequently its behavior in pharmaceutical and biological systems. This document outlines the theoretical basis for the differential basicity of the endocyclic and exocyclic nitrogens, presents relevant quantitative data, and provides detailed experimental protocols for the determination of pKa values.

Introduction to this compound Basicity

This compound possesses three nitrogen atoms, two within the piperazine ring (an endocyclic secondary amine at position 4, N4, and an endocyclic tertiary amine at position 1, N1) and one exocyclic primary amine nitrogen attached to N1. The basicity of these nitrogen atoms, quantified by their pKa values, is not uniform. Understanding the distinct basicity of each nitrogen is critical for predicting its protonation state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Several factors influence this electron availability, including inductive effects, resonance effects, and the hybridization of the nitrogen atom. In this compound, the interplay of these factors leads to a significant difference in the basicity of the N1 and N4 nitrogens.

Quantitative Analysis of Basicity

The following table summarizes the experimental pKa values for piperazine and 1-methylpiperazine, which serve as a basis for estimating the pKa values of this compound.

| Compound | Nitrogen Atom | pKa1 | pKa2 | Reference |

| Piperazine | N1/N4 (equivalent) | 9.73 | 5.35 | |

| 1-Methylpiperazine | N4 (tertiary) | ~9.25 | - | |

| N1 (secondary) | ~4.6 | - | ||

| This compound (Estimated) | N4 (secondary) | ~9.3 - 9.7 | - | |

| N1 (tertiary, substituted with -NH2) | ~4.5 - 5.5 | - |

Note on Estimations: The pKa of the N4 nitrogen in this compound is expected to be similar to the higher pKa of piperazine, as the electronic effect of the distant amino group is minimal. The N1 nitrogen, being part of a hydrazine-like structure, is expected to have a significantly lower pKa due to the electron-withdrawing inductive effect of the adjacent nitrogen atom of the amino group. This is analogous to the observed decrease in basicity when comparing ammonia and hydrazine. The pKa of the exocyclic amino group is expected to be lower than that of a typical primary amine due to the electron-withdrawing effect of the piperazine ring.

Factors Influencing Nitrogen Basicity in this compound

The differing basicities of the N1 and N4 nitrogens in this compound can be attributed to the following key factors:

-

Inductive Effect: The primary amino group (-NH2) attached to N1 is an electron-withdrawing group due to the electronegativity of the nitrogen atom. This inductive effect reduces the electron density on the N1 nitrogen, making its lone pair less available for protonation and thus rendering it less basic. The N4 nitrogen is sufficiently distant from the -NH2 group, so it experiences a negligible inductive effect.

-

Hybridization: All nitrogen atoms in this compound are sp3 hybridized, so this factor does not contribute significantly to the difference in their basicity.

-

Steric Hindrance: The piperazine ring exists in a chair conformation. While there are no bulky substituents that would cause significant steric hindrance to protonation at either nitrogen, the accessibility of the lone pairs can be a contributing factor.

The logical relationship of these factors is illustrated in the diagram below.

Caption: Factors influencing the differential basicity of N1 and N4 nitrogens.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for the accurate characterization of ionizable compounds like this compound. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.

Potentiometric Titration

This method involves titrating a solution of the analyte with a standardized acid or base and monitoring the pH change.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is an issue.

-

The concentration should be in the range of 1-10 mM.

-

Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a thermostatted vessel and stir continuously.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette to add the titrant.

-

-

Titration Procedure:

-

As this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence points to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a polyprotic base, there will be multiple equivalence points and corresponding pKa values.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points (which appear as peaks).

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shift of a specific nucleus as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., from pH 2 to 12).

-

Dissolve a constant, known concentration of this compound in each buffer solution. The use of D₂O as a solvent is common to avoid the large water signal in ¹H NMR.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra (e.g., ¹H or ¹³C) for each sample at a constant temperature.

-

Identify a nucleus (a specific proton or carbon atom) whose chemical shift is sensitive to the protonation state of the nearby nitrogen atom. Protons or carbons adjacent to the nitrogen atoms are typically good candidates.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the chosen nucleus against the pH of the solution. This will generate a sigmoidal titration curve.

-

The pKa is the pH at the inflection point of this curve.

-

The data can be fitted to the Henderson-Hasselbalch equation to accurately determine the pKa value: δ_obs = (δ_A * 10^(pH-pKa) + δ_B) / (1 + 10^(pH-pKa)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, and δ_B is the chemical shift of the deprotonated form.

-

Conclusion

The basicity of the nitrogen atoms in this compound is a critical determinant of its chemical and biological properties. The N4 nitrogen is the most basic site, with an estimated pKa in the range of 9.3-9.7, comparable to that of piperazine itself. The N1 nitrogen is significantly less basic, with an estimated pKa of 4.5-5.5, due to the electron-withdrawing inductive effect of the adjacent exocyclic amino group. These distinct pKa values mean that at physiological pH (~7.4), the N4 nitrogen will be predominantly protonated, while the N1 nitrogen will be largely in its neutral form. Accurate determination of these pKa values through experimental methods like potentiometric titration or NMR spectroscopy is essential for a complete understanding of the molecule's behavior in drug discovery and development processes.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of N-Aminopiperazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of N-aminopiperazines, a class of compounds that has become a cornerstone in modern medicinal chemistry. From their early synthesis to their role as a privileged scaffold in drug discovery, we explore the key milestones, experimental methodologies, and the evolution of their therapeutic applications. This document provides a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Discovery and Historical Context

The precise first synthesis of N-aminopiperazine is not definitively documented in a single seminal publication. However, the historical trajectory of its discovery can be traced through the development of related chemical methodologies, particularly the synthesis of N-nitrosamines and their subsequent reduction. The mid-20th century saw significant advancements in the chemistry of hydrazines, driven by interests in rocketry and industrial applications.

The synthesis of the precursor, N-nitrosopiperazine, is a critical first step. Patents from the 1950s describe processes for the production of N-nitrosopiperazine, highlighting its utility as a chemical intermediate. A 1959 patent, for instance, outlines a method for producing N-nitrosopiperazine by treating an aqueous solution of piperazine with nitrous acid.[1] This laid the groundwork for the synthesis of N-aminopiperazine.

The subsequent reduction of N-nitrosamines to their corresponding hydrazines was also a subject of investigation during this period. A 1967 patent details the chemical reduction of various nitrosamines, including N-nitrosopiperidine, to N-aminopiperidine using zinc and sulfuric acid.[2] This established a viable and scalable method for converting the nitroso- derivative to the amino- derivative. It is within this context of burgeoning research into hydrazines and nitrosamine chemistry that N-aminopiperazine was likely first synthesized and characterized.

Physicochemical Properties of N-Aminopiperazine

N-Aminopiperazine is a foundational building block for a vast array of more complex derivatives. Its physicochemical properties are crucial for its reactivity and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C4H11N3 | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem |

| Boiling Point | 163.1 ± 33.0 °C (Predicted) | Chemdad |

| Density | 1.000 ± 0.06 g/cm3 (Predicted) | Chemdad |

| pKa | 8.83 ± 0.10 (Predicted) | Chemdad |

| Storage Temperature | 2–8 °C (under inert gas) | Chemdad |

Key Experimental Protocols

The synthesis of N-aminopiperazine is a well-established two-step process. The following protocols are based on widely cited methodologies.

Synthesis of N-Nitrosopiperazine (Intermediate)

This procedure involves the nitrosation of piperazine using sodium nitrite in an acidic medium.

Materials:

-

Piperazine

-

6N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl3)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve piperazine (10 mmol) in 6N HCl (6 mL) and cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a solution of NaNO2 (10 mmol) in water (12 mL) over a period of 1 hour, ensuring the temperature remains below 0 °C.

-

After the addition is complete, adjust the pH of the reaction mixture to 10 using a NaOH solution.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous Na2SO4.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using 8% MeOH/CH2Cl2 as the eluent to yield N-nitrosopiperazine as a yellow oil.

Synthesis of N-Aminopiperazine

This step involves the reduction of the N-nitroso intermediate to the desired N-amino product.

Materials:

-

N-Nitrosopiperazine

-

Lithium Aluminium Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

Procedure:

-

Prepare a suspension of LiAlH4 (6 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of N-nitrosopiperazine (2 mmol) in THF (2 mL) to the LiAlH4 suspension.

-

Stir the mixture for 5 minutes at 0 °C and then heat to reflux for 3 hours.

-

Cool the reaction mixture and carefully quench the excess LiAlH4 by the dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture in vacuo and filter to remove the inorganic salts.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and evaporate to dryness to yield crude N-aminopiperazine as a solid.

-

The crude product can be further purified by column chromatography.

Caption: General synthesis workflow for N-aminopiperazine.

Early Derivatives and Evolution of Pharmacological Activity

The initial interest in N-aminopiperazine was primarily as a chemical building block. However, its structural features, particularly the presence of a reactive primary amine and a piperazine ring—a known pharmacophore—led to the exploration of its derivatives for biological activity.

N-Acyl and N-Alkyl Derivatives

Early modifications of N-aminopiperazine focused on simple acylation and alkylation of the primary amino group. These derivatives were investigated for a range of biological activities.

| Derivative Class | Example Compound | Reported Biological Activity |

| N-Acyl-N'-aminopiperazines | N-Benzoyl-N'-aminopiperazine | Explored as intermediates for more complex molecules. |

| N-Alkyl-N'-aminopiperazines | N-Methyl-N'-aminopiperazine | Investigated for central nervous system (CNS) activity. |

Biological Activity of the Parent Compound

While much of the focus has been on its derivatives, N-aminopiperazine itself has been shown to possess biological activity.

| Activity | Description | Source |

| Antiviral | Exhibited activity against herpes simplex, pseudorabies, and vaccinia viruses. | Chemdad |

| Anticancer (potential) | Shown to have potential anticancer properties, particularly against skin cancer, by inhibiting DNA, RNA, and protein synthesis. | Biosynth |

| Anti-tuberculosis (in derivatives) | The N-aminopiperazine moiety is a key component in novel benzothiazinone derivatives with potent activity against Mycobacterium tuberculosis. | PubMed |

The N-Aminopiperazine Scaffold in Modern Drug Discovery

The true potential of N-aminopiperazine has been realized in its role as a versatile scaffold for the development of a wide range of therapeutic agents. The piperazine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of the amino group provides a convenient handle for further chemical modifications, allowing for the synthesis of large and diverse compound libraries.

Generalized Signaling Pathway Involvement

Many piperazine-containing drugs exert their effects by interacting with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. A generalized signaling pathway is depicted below.

Caption: Generalized signaling pathway for N-aminopiperazine-based drugs.

Conclusion

The journey of N-aminopiperazine from a likely outcome of mid-20th-century research into hydrazines to a cornerstone of modern drug discovery is a testament to its chemical versatility and pharmacological potential. While the exact moment of its discovery remains to be pinpointed to a single publication, its historical development is intrinsically linked to the broader advancements in organic synthesis. Today, the N-aminopiperazine scaffold continues to be a fertile ground for the development of new medicines, promising further breakthroughs in the treatment of a wide range of diseases. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Monosubstituted Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as solubility, bioavailability, and receptor affinity. Monosubstituted piperazines are particularly valuable as versatile building blocks in the synthesis of a wide array of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer. A primary challenge in their synthesis is achieving mono-functionalization while avoiding the formation of undesired 1,4-disubstituted byproducts.